2-(3-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(3-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a compound characterized by its unique structure, which includes a hexahydro-1H-4,7-methanoisoindole core with a 3-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the 3-methylphenyl group . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-4,7-methanoisoindole-1,3-dione: This compound shares the core structure but lacks the 3-methylphenyl group.
N-isoindoline-1,3-dione derivatives: These compounds have similar reactivity and applications but differ in their substituents.
Uniqueness
The presence of the 3-methylphenyl group in 2-(3-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(3-methylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C16H17NO2/c1-9-3-2-4-12(7-9)17-15(18)13-10-5-6-11(8-10)14(13)16(17)19/h2-4,7,10-11,13-14H,5-6,8H2,1H3 |
InChI Key |
GQCZZHCDIIMLLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O |
Origin of Product |
United States |
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